molecular formula C16H16N2O5S B2664092 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide CAS No. 941992-61-6

2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2664092
CAS No.: 941992-61-6
M. Wt: 348.37
InChI Key: GOJYTRYTOXHMMC-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecule features a distinctive structure combining acetamide, ethylsulfonyl, and nitrophenyl moieties, which are commonly found in compounds with biological activity . The presence of the 4-nitrophenylacetamide group suggests potential as a key intermediate or precursor in the synthesis of more complex molecules . Similar nitrophenylacetamide derivatives are extensively utilized as building blocks in the development of active pharmaceutical ingredients (APIs) and are investigated for their potential biological properties . Researchers value this compound for exploring structure-activity relationships and developing novel therapeutic agents. The ethylsulfonyl group in particular is a pharmacophore known to influence the pharmacokinetic and binding properties of candidate molecules. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use. Ensure all handling and storage procedures comply with the relevant safety data sheets (SDS) and institutional guidelines for chemicals.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-2-24(22,23)15-9-3-12(4-10-15)11-16(19)17-13-5-7-14(8-6-13)18(20)21/h3-10H,2,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJYTRYTOXHMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through nitration reactions, where a nitro group is added to a phenyl ring.

    Acetamide Formation: The final step involves the formation of the acetamide linkage, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's chemical formula is C16H16N2O5SC_{16}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 348.4 g/mol. It features an ethylsulfonyl group attached to a phenyl ring, along with a nitrophenyl group linked through an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Chemistry

In the field of organic chemistry, 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Nitro groups can be reduced to amino groups.
  • Substitution : The ethylsulfonyl group can be replaced by other nucleophiles.

Biology

The compound has shown promise in biological studies, particularly in enzyme inhibition and protein binding. Its structural features allow it to interact with specific enzymes and proteins, making it a candidate for further research in:

  • Enzyme Inhibition : Studies indicate that it may inhibit key enzymes involved in cancer progression.
  • Apoptosis Induction : Compounds similar to this have been shown to induce apoptosis in cancer cells.

Medicine

Research is ongoing to explore the pharmaceutical potential of this compound. Its applications in medicine include:

  • Anticancer Activity : Preliminary studies have indicated significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 1.85 to 6.31 µM.
  • Antimicrobial Activity : The compound has demonstrated antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus, with effective inhibition observed at concentrations around 50 µg/mL.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and pigments, as well as in formulating specific types of polymers. Its unique chemical properties make it suitable for various applications where color stability and chemical resistance are required.

Case Studies and Research Findings

StudyFindings
Kreutter et al. (2009)Identified N-substituted phenylacetamides as potent protease inhibitors, suggesting similar potential for the target compound.
Ahmad et al. (2013)Reported antioxidant properties for related compounds, indicating possible protective effects in cellular models.
Hussein et al. (2019)Demonstrated that sulfonamide-acetamide derivatives can inhibit dihydrofolate reductase effectively, hinting at therapeutic utility in cancer treatment.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the ethylsulfonyl group can enhance solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl and Nitro Groups

CDD-934506 ()
  • Structure : 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide.
  • Key Differences : Replaces the ethylsulfonyl group with a sulfanyl-linked oxadiazole ring.
  • This compound demonstrated anti-tubercular activity, suggesting the sulfanyl-oxadiazole motif may improve target binding in Mycobacterium tuberculosis .
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (5p, )
  • Structure: Features a morpholinosulfonyl group instead of ethylsulfonyl.
  • Spectral data (¹H-NMR: δ 8.20–6.80 ppm) indicate aromatic proton environments distinct from the target compound due to the morpholine group .

Analogs with Heterocyclic Modifications

Compound 11g ()
  • Structure: N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide.
  • Key Differences: Incorporates a thiazole and triazole-quinoxaline system.
  • The triazole group enhances metabolic stability compared to ethylsulfonyl .
2-[2-(4-Nitrophenyl)-1H-benzimidazol-1-yl]-N-(4-nitrophenyl)acetamide (3e, )
  • Structure : Replaces the ethylsulfonyl group with a benzimidazole ring.
  • Biological Activity : Exhibited superior anthelmintic activity against Pheretima posthuma compared to albendazole, highlighting the benzimidazole nucleus’s role in parasite microtubule disruption .

Substituent Effects on Physical and Spectral Properties

A comparative analysis of substituent impacts is summarized below:

Compound Substituent R¹ (Acetamide Methylene) Substituent R² (Amide Nitrogen) Key Physical/Spectral Properties
Target Compound 4-(Ethylsulfonyl)phenyl 4-Nitrophenyl High polarity (sulfonyl); ¹H-NMR: δ 8.30 (nitro Ar-H)
CDD-934506 () Sulfanyl-oxadiazole 4-Nitrophenyl ¹H-NMR: δ 8.50–7.00 (oxadiazole and nitro Ar-H)
N-(4-Methoxyphenyl)acetamide () Phenyl 4-Methoxyphenyl ¹H-NMR: δ 7.60–6.80 (methoxy Ar-H); lower polarity
3e () Benzimidazole 4-Nitrophenyl ¹H-NMR: δ 8.20–7.20 (benzimidazole and nitro Ar-H)
  • Trends: Polarity: Ethylsulfonyl > morpholinosulfonyl > benzimidazole > methoxy. Bioactivity: Heterocycles (e.g., benzimidazole, oxadiazole) correlate with enhanced anthelmintic or antimicrobial effects compared to alkylsulfonyl groups.

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an ethylsulfonyl group and a nitrophenyl moiety, which are critical for its biological interactions. Its chemical formula is C15_{15}H16_{16}N2_{2}O4_{4}S, and it has been studied for various pharmacological properties.

The biological activity of this compound is attributed to its interaction with specific biomolecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity and impacting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, influencing signaling pathways crucial for various physiological responses.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing sulfonamide groups display potent antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the nitro group in the structure may enhance this activity by increasing electron affinity, facilitating interactions with bacterial enzymes.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidant assays demonstrate that compounds with similar acetamide structures can scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored through various in vitro assays. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a role in modulating immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (like nitro) enhances biological activity compared to electron-donating groups.
  • Sulfonyl Group Influence : The ethylsulfonyl moiety plays a significant role in solubility and interaction with biological targets.
Compound VariationBiological ActivityNotes
2-(4-methanesulfonyl)phenyl-N-(4-nitrophenyl)acetamideModerate antibacterialSimilar structure
2-(4-chlorophenyl)-N-(4-nitrophenyl)acetamideHigh cytotoxicityChlorine enhances reactivity
2-(4-methylphenyl)-N-(4-nitrophenyl)acetamideLow activityMethyl group reduces binding affinity

Case Studies

  • Antibacterial Efficacy : A study reported that derivatives similar to this compound exhibited IC50_{50} values lower than standard antibiotics against resistant bacterial strains .
  • In Vivo Anti-inflammatory Study : In animal models, compounds with similar structures demonstrated significant reductions in inflammation markers when administered prior to inflammatory stimuli .
  • Cytotoxicity Testing : In vitro tests on cancer cell lines showed that certain derivatives led to reduced cell viability, indicating potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4-nitrophenyl)acetamide?

  • Methodological Answer : The compound can be synthesized via catalytic asymmetric rearrangements of allylic acetimidates. For example, a related acetamide derivative was prepared using a chiral PPFIP-(NO₃)₂ catalyst under mild conditions (room temperature, 72 hours) followed by purification via column chromatography . Intermediate steps may involve functionalization of the ethylsulfonyl and nitrophenyl groups using halogenation or nucleophilic substitution reactions, as seen in analogous chloroacetamide syntheses .

Q. How is the structure of this compound characterized using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. For instance, in a related nitrophenyl-acetamide derivative, ¹H NMR confirmed aromatic proton environments (δ 7.5–8.3 ppm for nitrophenyl), while IR identified amide C=O stretches (~1650 cm⁻¹) . Mass spectrometry (MS) provides molecular weight validation (e.g., m/z 394.38 for a fluorophenyl analog) .

Q. What purification methods are optimal for isolating this compound?

  • Methodological Answer : Recrystallization from methanol or aqueous solutions is effective for removing impurities, as demonstrated for N-(4-hydroxy-2-nitrophenyl)acetamide . Column chromatography with silica gel and ethyl acetate/hexane gradients resolves intermediates, as shown in asymmetric catalytic syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR)?

  • Methodological Answer : Multi-technique validation is essential. For example, single-crystal X-ray diffraction (SCXRD) resolved ambiguities in a nitrophenyl-acetamide derivative by confirming bond lengths (e.g., C–N = 1.3657 Å) and torsion angles . Computational methods (DFT calculations) can predict spectroscopic profiles and identify discrepancies caused by solvation or tautomerism .

Q. What is the electronic impact of the ethylsulfonyl and nitrophenyl groups on reactivity?

  • Methodological Answer : Both groups are electron-withdrawing. The nitro group deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability in radical reactions. The ethylsulfonyl group increases acidity of adjacent protons (e.g., α-H in acetamide), facilitating deprotonation in base-catalyzed reactions. Electrochemical studies on similar compounds show redox potentials shifted by ~0.3 V due to these substituents .

Q. How do steric effects influence catalytic asymmetric synthesis of this compound?

  • Methodological Answer : Bulky substituents (e.g., ethylsulfonyl) can hinder enantioselectivity. In a related study, steric hindrance from a methoxyphenyl group required lower catalyst loading (2 mol%) and longer reaction times (72 hours) to achieve >90% enantiomeric excess (ee) . Molecular modeling (e.g., docking studies) predicts steric clashes to optimize catalyst design.

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